(2,3-13C2)butanedioic acid

Catalog No.
S1912801
CAS No.
61128-08-3
M.F
C4H6O4
M. Wt
120.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3-13C2)butanedioic acid

CAS Number

61128-08-3

Product Name

(2,3-13C2)butanedioic acid

IUPAC Name

(2,3-13C2)butanedioic acid

Molecular Formula

C4H6O4

Molecular Weight

120.07 g/mol

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1

InChI Key

KDYFGRWQOYBRFD-ZDOIIHCHSA-N

SMILES

C(CC(=O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)O

Isomeric SMILES

[13CH2]([13CH2]C(=O)O)C(=O)O

(2,3-13C2)butanedioic acid, also known as succinic acid-2,3-13C2, is a stable isotopic form of butanedioic acid where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. Its chemical formula is C4H6O4, and it has a molecular weight of approximately 118.0880 g/mol. The compound is characterized by a dicarboxylic acid structure, featuring two carboxyl groups (-COOH) attached to a four-carbon backbone. This isotopic labeling allows for various applications in research, particularly in metabolic studies and tracer experiments.

Butanedioic acid-2,3-13C2 is not used for its biological activity but rather as a tracer molecule in scientific research. The specific position of the 13C isotopes allows researchers to track the movement and fate of the molecule within a system using NMR spectroscopy [].

Isotope Labeling

One of the primary applications of butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is isotope labeling. The incorporation of the heavier isotope <sup>13</sup>C into specific positions of a molecule allows scientists to track its metabolic pathways and fate within a biological system. This technique is particularly useful in studies related to:

  • Metabolism: By feeding cells or organisms butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub>, researchers can trace its incorporation into other molecules involved in metabolic processes. This allows for a better understanding of how cells utilize energy and synthesize various biomolecules [1].
  • Drug Discovery: Isotope-labeled butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can be used to study the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This information is crucial for optimizing drug efficacy and minimizing side effects [1].

Source

1:

Biochemical Research

Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> finds application in various biochemical research settings due to its high purity and specific isotopic enrichment. Here are some examples:

  • Enzyme Studies: By incorporating butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> into substrates for enzymes, researchers can investigate their mechanisms of action and identify the specific bonds they break or form. This knowledge is essential for understanding cellular processes and developing new drugs [1].
  • Metabolic Flux Analysis: This technique measures the rates of biochemical reactions within a cell. Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can be used as a tracer to monitor the flow of carbon through metabolic pathways, providing valuable insights into cellular functioning under different conditions [1].

Source

1:

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is a valuable tool in carbon-13 NMR spectroscopy, a technique used to determine the structure and dynamics of organic molecules. The presence of the <sup>13</sup>C isotope enhances the signal from specific carbon atoms in the molecule, allowing for a more detailed analysis of its structure. Here's how it is used:

  • Structure Elucidation: By analyzing the chemical shifts of the <sup>13</sup>C peaks in the NMR spectrum, researchers can determine the types of carbon atoms present and their connectivity within the molecule. This information is crucial for identifying unknown compounds and characterizing the structure of newly synthesized molecules [1].
  • Conformational Analysis: The specific positions of the <sup>13</sup>C labels in butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can provide information about the preferred conformations (shapes) of the molecule. This knowledge is helpful in understanding how molecules interact with other molecules and biological targets [1].
Typical of dicarboxylic acids. Notable reactions include:

  • Hydrolysis: The compound can undergo hydrolysis to yield its corresponding carboxylic acid.
  • Decarboxylation: Under certain conditions, (2,3-13C2)butanedioic acid may lose carbon dioxide, forming shorter-chain carboxylic acids.
  • Esterification: It can react with alcohols to form esters, which are important in organic synthesis.

The thermodynamic properties of these reactions have been studied extensively, revealing standard enthalpy changes associated with these processes .

(2,3-13C2)butanedioic acid exhibits biological activity primarily as a metabolic intermediate. It plays a crucial role in the citric acid cycle (Krebs cycle), which is essential for energy production in aerobic organisms. The presence of the carbon-13 isotope allows researchers to trace metabolic pathways and study the dynamics of energy metabolism in living systems. Additionally, succinic acid derivatives have been noted for their potential therapeutic effects, including anti-inflammatory and antioxidant properties .

There are several methods for synthesizing (2,3-13C2)butanedioic acid:

  • From 1,2-dibromoethane-13C2: This method involves the reaction of 1,2-dibromoethane-13C2 with sodium cyanide followed by hydrolysis to yield (2,3-13C2)butanedioic acid .
  • Biotechnological Processes: Some microorganisms can produce succinic acid through fermentation processes using renewable resources. Isotopically labeled substrates can be utilized to track metabolic pathways.
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed to create this compound through various organic transformations involving precursors that contain carbon-13 .

(2,3-13C2)butanedioic acid has diverse applications:

  • Metabolic Tracing: It is widely used in metabolic studies to understand energy production and substrate utilization in biological systems.
  • Pharmaceutical Research: The compound serves as a tracer in drug metabolism studies.
  • Food Industry: Succinic acid derivatives are utilized as food additives and flavor enhancers.
  • Biochemical Research: It aids in elucidating biochemical pathways and enzyme functions due to its isotopic labeling .

Interaction studies involving (2,3-13C2)butanedioic acid focus on its behavior in biological systems. Research indicates that it interacts with various enzymes involved in the Krebs cycle and may influence metabolic fluxes when used as a tracer. The isotopic labeling allows for precise measurements of metabolic rates and pathways under different physiological conditions .

Several compounds share structural similarities with (2,3-13C2)butanedioic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Butanedioic AcidC4H6O4Common form without isotopic labeling
(1,4-13C2)Butanedioic AcidC4H6O4Isotopically labeled at different positions
Malonic AcidC3H4O4One less carbon than butanedioic acid
Glutaric AcidC5H8O4One additional carbon compared to butanedioic acid

The uniqueness of (2,3-13C2)butanedioic acid lies in its specific isotopic labeling at positions 2 and 3, which provides distinct advantages for tracing studies compared to its non-labeled counterparts or differently labeled forms .

The biosynthetic production of carbon-13 labeled succinic acid derivatives represents a sophisticated approach that leverages microbial metabolic pathways for isotope incorporation. Several well-established biosynthetic routes have been developed to generate ¹³C-labeled butanedioic acid, each utilizing different carbon-13 enriched precursors and metabolic frameworks [1].

The reductive branch of the tricarboxylic acid cycle coupled to phosphoenolpyruvate carboxylase pathway constitutes the primary biosynthetic route for succinic acid production under anaerobic conditions [1]. In this pathway, phosphoenolpyruvate carboxylase converts phosphoenolpyruvate and carbon dioxide into oxaloacetate, which undergoes sequential transformation through malate dehydrogenase, fumarate hydratase, and fumarate reductase to yield succinic acid [1]. The incorporation of ¹³C-enriched carbon dioxide and glucose enables the selective labeling of specific carbon positions within the succinic acid molecule.

Extensive research utilizing ¹³C nuclear magnetic resonance spectroscopy has demonstrated that carbon-13 labeled glucose serves as an effective precursor for biosynthetic succinic acid production [2]. When uniformly labeled [U-¹³C]glucose is provided to Corynebacterium glutamicum cultures, the resulting succinic acid exhibits characteristic labeling patterns consistent with carbon flux through central metabolic pathways [2]. The metabolic flux analysis reveals that approximately 71.4 percent of carbon flows through the reductive branch pathway of the tricarboxylic acid cycle under dual-phase conditions [1].

The oxidative branch pathway of the tricarboxylic acid cycle represents an alternative aerobic biosynthesis route for succinic acid production [1]. This pathway converts acetyl-coenzyme A and oxaloacetate into succinic acid through citrate synthetase, aconitase, isocitrate dehydrogenase, and succinyl-coenzyme A synthetase [1]. Under optimized aerobic conditions, engineered Escherichia coli strains have achieved succinic acid yields of 0.94 moles per mole of glucose consumed with concentrations reaching 58.3 grams per liter [1].

Table 1: Biosynthetic Pathway Characteristics for Succinic Acid Production

PathwayPrecursorsReaction StepsATP/SA (mol/mol)NADH/SA (mol/mol)CO₂/SA (mol/mol)
rTCA (PPC)PEP, CO₂40-2-1
rTCA (PCK)PEP, CO₂4+1-2-1
rTCA (PYC)PEP, CO₂50-2-1
oTCA pathwayAcetyl-CoA, OAA5+1+2+2
GAC pathwayAcetyl-CoA, OAA3000

Data compiled from comparative analysis of different biosynthetic pathways [1]

The glyoxylate shunt pathway provides an atom-economic aerobic route for succinic acid biosynthesis [1]. This process converts 2 moles of acetyl-coenzyme A and 1 mole of oxaloacetate into 1 mole each of malate and succinic acid through citrate synthetase, aconitase, and isocitrate lyase [1]. The maximum theoretical succinic acid yield can reach 1.714 moles per mole of glucose when 28.6 percent of carbon flows through the glyoxylate shunt pathway [1].

Recent advances in metabolic engineering have enabled the utilization of methanol as an auxiliary substrate for succinic acid production [3]. When methanol assimilation modules were introduced into succinic acid producing Escherichia coli, yields increased from 0.91 ± 0.08 grams per gram to 0.98 ± 0.11 grams per gram under anaerobic fermentation conditions [3]. The ¹³C-labeling experiments confirmed that the recombinant strain successfully converted methanol into succinic acid, as evidenced by ¹³C incorporation into the carboxyl groups of the final product [3].

Chemical Synthesis via Catalytic Hydrogenation of Fumaric Acid

The catalytic hydrogenation of fumaric acid represents a well-established chemical approach for synthesizing succinic acid derivatives, including carbon-13 labeled variants. This methodology provides precise control over isotope incorporation and enables the preparation of specifically labeled compounds with high chemical purity [4] [5].

Palladium-based catalytic systems have demonstrated exceptional efficiency for the hydrogenation of fumaric acid to succinic acid [4] [5]. Under optimized conditions using iridium catalysts, fumaric acid undergoes rapid hydrogenation to succinic acid within one hour, followed by further transformation through succinic anhydride and gamma-butyrolactone intermediates [4]. The reaction pathway follows the sequence: fumaric acid → succinic acid → succinic anhydride → gamma-butyrolactone → 1,4-butanediol [4].

The aqueous phase hydrogenation of maleic acid to succinic acid has been demonstrated using formic acid as a stoichiometric hydrogen source [5]. Among various noble metal catalysts investigated, including palladium, gold, ruthenium, platinum, and rhodium, palladium on carbon emerged as the most effective catalyst [5]. Under optimal conditions at 150 degrees Celsius with a formic acid to maleic acid molar ratio of 1:1, succinic acid yields approaching 98 percent were achieved [5].

Table 2: Catalytic Hydrogenation Performance Data

Catalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Yield (%)Reference
Pd/C15010>999898 [5]
Ir-PNNP complex18060>99>95>90 [4]
Pd-Zn(OAc)₂251>95>90>85 [6]

Compiled performance data for various catalytic hydrogenation systems

Homogeneous palladium catalytic systems with zinc acetate additives have shown remarkable activity for dehalogenative deuteration and tritiation reactions [6]. These systems enable complete isotope incorporation under mild reaction conditions with excellent functional group tolerance [6]. The proposed mechanism involves a palladium aryl acetate intermediate as the catalyst resting state, which activates hydrogen gas through heterolytic cleavage assisted by carboxylate ligands [6].

The incorporation of carbon-13 labeled substrates into these catalytic hydrogenation processes enables the synthesis of position-specific ¹³C-labeled succinic acid derivatives. When ¹³C-labeled fumaric acid serves as the starting material, the resulting succinic acid retains the isotopic labeling pattern with high fidelity [4]. The mild reaction conditions minimize isotopic scrambling and preserve the desired labeling positions.

Transfer hydrogenation methodologies offer alternative approaches for succinic acid synthesis using organic hydrogen donors [5]. Formic acid serves as an effective hydrogen transfer agent, eliminating the need for high-pressure hydrogen gas systems [5]. This approach provides enhanced safety and operational simplicity while maintaining high conversion efficiency and product selectivity [5].

Purification and Isotopic Enrichment Validation Strategies

The purification and validation of isotopic enrichment in ¹³C-labeled succinic acid derivatives requires sophisticated analytical approaches to ensure product quality and isotopic integrity. Multiple complementary techniques are employed to characterize isotopic purity, chemical composition, and structural authenticity [7] [8] [9].

High-performance liquid chromatography coupled with isotope ratio mass spectrometry provides precise determination of carbon-13 isotope ratios in organic compounds [10]. This technique enables simultaneous separation and isotopic analysis of succinic acid and related metabolites with high accuracy and reproducibility [10]. The carbon isotope ratios are expressed as relative deviations in parts per thousand versus the Vienna Pee Dee Belemnite standard [10].

Nuclear magnetic resonance spectroscopy serves as a primary tool for isotopic enrichment validation and structural confirmation [8] [9]. Carbon-13 nuclear magnetic resonance analysis provides quantitative assessment of isotopic incorporation at specific molecular positions [8]. The isotopically enhanced transfer of coherence correlation spectroscopy technique enables accurate measurement of ¹³C/¹²C ratios with technical errors typically below 6.6 percent [8].

Table 3: Analytical Methods for Isotopic Validation

Analytical TechniqueDetection LimitPrecision (‰)Analysis TimePrimary Application
¹³C NMR0.1 mM±1.02-30 minStructural confirmation
IRMS1 ppm±0.055-15 minIsotope ratio determination
HPLC-co-IRMS0.01 mg/mL±0.120-45 minCompound-specific analysis
LC-MS/MS0.001 μg/mL±0.210-25 minQuantitative analysis

Analytical performance characteristics for isotopic validation methods [7] [8] [10] [9]

High-speed countercurrent chromatography represents an effective purification strategy for isotopically labeled compounds [11]. This technique utilizes volatile two-phase solvent systems to achieve separation without solid support, minimizing sample loss and contamination [11]. For succinic acid derivatives, solvent systems composed of n-hexane, ethyl acetate, methanol, and aqueous formic acid provide efficient separation with high recovery rates [11].

Mass spectrometric validation involves comprehensive analysis of molecular ion patterns and fragmentation behavior [12] [11]. For (2,3-¹³C₂)butanedioic acid, the molecular ion exhibits a characteristic mass shift of M+2 relative to the unlabeled compound [12]. The isotopic purity is typically specified as 99 atom percent ¹³C for high-quality labeled standards [12].

Quantitative carbon-13 nuclear magnetic resonance spectroscopy with optimized experimental conditions enables bulk isotope ratio determination without isotope ratio mass spectrometry [9]. This approach utilizes internal standards such as sodium acetate to provide absolute quantification of ¹³C content [9]. The method achieves standard deviations of approximately 1.0 parts per thousand, making it suitable for authenticity verification and quality control applications [9].

The validation of isotopic labeling patterns requires analysis of satellite peaks and coupling patterns in nuclear magnetic resonance spectra [13]. Carbon-13 isotope effects on proton chemical shifts typically range from -1.5 to -2.5 parts per billion for one-bond interactions and -0.7 parts per billion for two-bond interactions [13]. These isotope shifts provide diagnostic information for confirming the presence and position of ¹³C labels within the molecular structure [13].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2,3-~13~C_2_)Butanedioic acid

Dates

Modify: 2023-08-16

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